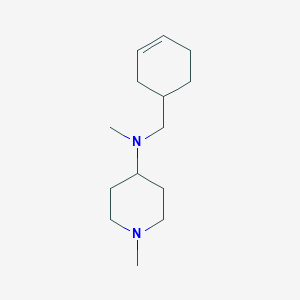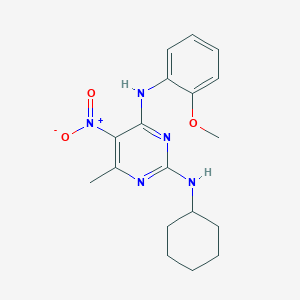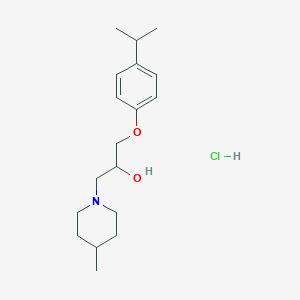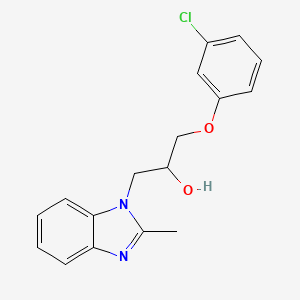![molecular formula C23H21Cl2NO B5172652 9-[4-(2,4-dichloro-6-methylphenoxy)butyl]-9H-carbazole](/img/structure/B5172652.png)
9-[4-(2,4-dichloro-6-methylphenoxy)butyl]-9H-carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-[4-(2,4-dichloro-6-methylphenoxy)butyl]-9H-carbazole, also known as DCB-carbazole, is a synthetic compound that has been widely used in scientific research. It belongs to the family of carbazole derivatives and has been found to exhibit potent biological activities.
Mécanisme D'action
The mechanism of action of 9-[4-(2,4-dichloro-6-methylphenoxy)butyl]-9H-carbazolee is not fully understood. However, it has been suggested that it exerts its biological activities by modulating various signaling pathways such as NF-κB, MAPK, and PI3K/Akt. It has also been found to inhibit the activity of various enzymes such as COX-2, MMP-9, and HDAC.
Biochemical and Physiological Effects:
9-[4-(2,4-dichloro-6-methylphenoxy)butyl]-9H-carbazolee has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. It has also been found to induce apoptosis in cancer cells and protect neurons from oxidative stress-induced damage. Additionally, it has been shown to reduce the levels of reactive oxygen species and increase the levels of antioxidant enzymes such as SOD and CAT.
Avantages Et Limitations Des Expériences En Laboratoire
9-[4-(2,4-dichloro-6-methylphenoxy)butyl]-9H-carbazolee has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been found to exhibit potent biological activities at low concentrations. However, it also has some limitations. It is a relatively expensive compound, and its solubility in aqueous media is low, which can limit its use in some experiments.
Orientations Futures
There are several future directions for the research on 9-[4-(2,4-dichloro-6-methylphenoxy)butyl]-9H-carbazolee. One direction is to investigate its potential as a therapeutic agent for various diseases such as cancer, inflammation, and neurodegenerative disorders. Another direction is to explore its mechanism of action in more detail and identify its molecular targets. Additionally, it would be interesting to investigate the structure-activity relationship of 9-[4-(2,4-dichloro-6-methylphenoxy)butyl]-9H-carbazolee and develop more potent derivatives. Finally, it would be valuable to evaluate the safety and toxicity of 9-[4-(2,4-dichloro-6-methylphenoxy)butyl]-9H-carbazolee in preclinical studies.
Conclusion:
9-[4-(2,4-dichloro-6-methylphenoxy)butyl]-9H-carbazolee is a synthetic compound that has been widely used in scientific research for its various biological activities. It has been found to exhibit potent anti-inflammatory, anticancer, and neuroprotective properties. Its mechanism of action is not fully understood, but it has been suggested to modulate various signaling pathways and inhibit the activity of various enzymes. 9-[4-(2,4-dichloro-6-methylphenoxy)butyl]-9H-carbazolee has several advantages for lab experiments, but it also has some limitations. There are several future directions for the research on 9-[4-(2,4-dichloro-6-methylphenoxy)butyl]-9H-carbazolee, including its potential as a therapeutic agent, its mechanism of action, and the development of more potent derivatives.
Méthodes De Synthèse
9-[4-(2,4-dichloro-6-methylphenoxy)butyl]-9H-carbazolee can be synthesized by a multistep process involving the reaction of 2,4-dichloro-6-methylphenol with n-butyl lithium, followed by the reaction of the resulting intermediate with carbazole. The final product is obtained after purification and characterization by various analytical techniques such as NMR, IR, and mass spectrometry.
Applications De Recherche Scientifique
9-[4-(2,4-dichloro-6-methylphenoxy)butyl]-9H-carbazolee has been extensively used in scientific research for its various biological activities. It has been found to exhibit potent anti-inflammatory, anticancer, and neuroprotective properties. It has also been used as a photosensitizer in photodynamic therapy for cancer treatment.
Propriétés
IUPAC Name |
9-[4-(2,4-dichloro-6-methylphenoxy)butyl]carbazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21Cl2NO/c1-16-14-17(24)15-20(25)23(16)27-13-7-6-12-26-21-10-4-2-8-18(21)19-9-3-5-11-22(19)26/h2-5,8-11,14-15H,6-7,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFAQOJBKSGKEQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCCCCN2C3=CC=CC=C3C4=CC=CC=C42)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~2~-(2,4-dichlorophenyl)-N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5172573.png)
![4-chloro-3-{[(3,4-dimethylphenyl)amino]sulfonyl}-N-3-pyridinylbenzamide](/img/structure/B5172580.png)
![[4-(1-benzothien-7-yl)-2-pyridinyl]methanol trifluoroacetate (salt)](/img/structure/B5172581.png)
![1-benzyl-4-[4-(phenylethynyl)benzoyl]piperazine](/img/structure/B5172586.png)


![2-{4-[2-(3-methoxyphenoxy)ethoxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5172613.png)



![10-methoxy-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide](/img/structure/B5172653.png)

![N-({[3-chloro-4-(1-piperidinyl)phenyl]amino}carbonothioyl)-3,4-dimethylbenzamide](/img/structure/B5172672.png)
![cyclohexyl 4-[2-(benzyloxy)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5172692.png)